molecular formula C8H6N2OS B1333458 6-(thiophen-2-yl)pyridazin-3(2H)-one CAS No. 54558-07-5

6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B1333458
CAS No.: 54558-07-5
M. Wt: 178.21 g/mol
InChI Key: LBFRUJCPJHRZLS-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a thiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the Suzuki coupling reaction. This method starts with the preparation of 3-bromo-6-(thiophen-2-yl)pyridazine, which is then coupled with commercially available (hetero)aryl-boronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Suzuki coupling reaction remains a scalable and efficient method for its synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-2-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted thiophene and pyridazine compounds .

Scientific Research Applications

6-(Thiophen-2-yl)pyridazin-3(2H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(thiophen-2-yl)pyridazin-3(2H)-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The electron-rich thiophene ring and the electron-deficient pyridazine ring facilitate interactions with various biomolecules, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Thiophen-2-yl)pyridazin-3(2H)-one is unique due to its specific combination of a thiophene ring and a pyridazine ring, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals .

Properties

IUPAC Name

3-thiophen-2-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFRUJCPJHRZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369436
Record name 6-(Thiophen-2-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54558-07-5
Record name 6-(Thiophen-2-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a notable chemical reaction involving 6-(2-thienyl)-3(2H)-pyridazinone?

A1: Research indicates that 6-(2-thienyl)-3(2H)-pyridazinone can react with hydrazine hydrate under specific conditions to produce a unique dimer, 4,5-dihydro-6-(2-thienyl)-3(2H)pyridazinone azine. [] This reaction is particularly interesting as it involves the formation of an azine bridge (–N=N–) between two molecules of the pyridazinone derivative. [] The structure of this dimer has been confirmed through X-ray crystallography, revealing a center of symmetry at the middle of the N=N bond. []

Q2: How was 4,5-dihydro-6-(2-thienyl)-3(2H)pyridazinone azine characterized?

A2: The crystal structure of 4,5-dihydro-6-(2-thienyl)-3(2H)pyridazinone azine was determined using X-ray crystallography. [] The analysis revealed that the molecule exists as a dimer in the solid state, with each half of the dimer being nearly planar. [] The N=N bond connecting the two halves of the dimer was measured to be 1.296(5) Å, suggesting partial double bond character. [] This finding provides valuable insight into the structural features of the dimer and can contribute to further studies on its properties and potential applications.

Q3: Can 6-(2-thienyl)-3(2H)-pyridazinone be synthesized from other compounds?

A3: Yes, 6-(2-thienyl)-3(2H)-pyridazinone can be synthesized through a multi-step process starting with 2-acetothienone. [] First, 2-acetothienone is reacted with chloral to yield chloral-2-acetothienone. [] This intermediate is then dehydrated to produce trichloroethylidene-2-acetothienone. [] Finally, reacting trichloroethylidene-2-acetothienone with phenylhydrazine or substituted phenylhydrazines yields a series of 2-aryl-6-(2-thienyl)-3(2H)-pyridazinones, including the unsubstituted 6-(2-thienyl)-3(2H)-pyridazinone. [] This synthetic pathway highlights the versatility of 2-acetothienone as a starting material for synthesizing various heterocyclic compounds.

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